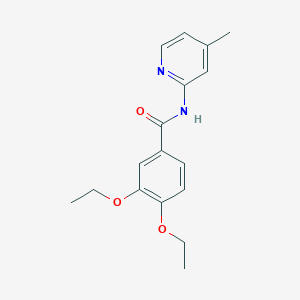![molecular formula C23H30O4 B11156446 3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B11156446.png)
3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a complex organic compound with the molecular formula C23H30O4 and a molecular weight of 370.48 g/mol . This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the chromen-2-one core, followed by functionalization to introduce the hexyl, dimethyl, and oxocyclohexyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-on weist strukturelle Ähnlichkeiten zu anderen Chromen-2-on-Derivaten wie Cumarinen und Flavonoiden auf.
- Diese Verbindungen zeigen ebenfalls vielfältige biologische Aktivitäten und werden in verschiedenen Anwendungen eingesetzt .
Einzigartigkeit
Die Einzigartigkeit von 3-Hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-on liegt in seinen spezifischen funktionellen Gruppen und Strukturmerkmalen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Kombination aus Hexyl-, Dimethyl- und Oxocyclohexylgruppen macht es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen .
Eigenschaften
Molekularformel |
C23H30O4 |
|---|---|
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
3-hexyl-4,8-dimethyl-7-(2-oxocyclohexyl)oxychromen-2-one |
InChI |
InChI=1S/C23H30O4/c1-4-5-6-7-10-18-15(2)17-13-14-20(16(3)22(17)27-23(18)25)26-21-12-9-8-11-19(21)24/h13-14,21H,4-12H2,1-3H3 |
InChI-Schlüssel |
AJZGNTQMBHDQGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C2=C(C(=C(C=C2)OC3CCCCC3=O)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2,5-dimethylbenzyl)oxy]-2-[(Z)-1-(5-methyl-2-furyl)methylidene]-1-benzofuran-3-one](/img/structure/B11156367.png)
![3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B11156373.png)
![Methyl 4-{[(5-{[4-(methoxycarbonyl)benzyl]oxy}-2-oxo-4-phenyl-2H-chromen-7-YL)oxy]methyl}benzoate](/img/structure/B11156380.png)

![3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]propanamide](/img/structure/B11156396.png)
![9-(4-ethylphenyl)-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11156404.png)
![10-(3-fluoro-4-methoxyphenyl)-9-phenyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11156409.png)
![2-chloro-3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11156411.png)
![1-({[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}acetyl)piperidin-4-one](/img/structure/B11156414.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl thiophene-2-carboxylate](/img/structure/B11156418.png)

![1-butyl-N-{4-[(2,5-dimethoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11156432.png)

![5-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one](/img/structure/B11156436.png)
